molecular formula C18H19ClN2O B2668632 2-chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide CAS No. 860609-15-0

2-chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide

Cat. No.: B2668632
CAS No.: 860609-15-0
M. Wt: 314.81
InChI Key: IMVSMUOZFQLCDA-UHFFFAOYSA-N
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Description

2-Chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide is a chloroacetamide derivative featuring a phenyl group at the α-carbon and a 4-(1-pyrrolidinyl)phenyl substituent on the amide nitrogen. The pyrrolidine ring (a five-membered secondary amine) distinguishes it from analogs with alternative heterocycles or substituents. This compound is primarily used in research settings, though its applications in materials science or pharmacology remain underexplored.

Properties

IUPAC Name

2-chloro-2-phenyl-N-(4-pyrrolidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-17(14-6-2-1-3-7-14)18(22)20-15-8-10-16(11-9-15)21-12-4-5-13-21/h1-3,6-11,17H,4-5,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVSMUOZFQLCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide typically involves the reaction of aniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The resulting intermediate is then reacted with 4-(1-pyrrolidinyl)aniline to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions

Major Products Formed

    Substitution Products: Corresponding amines or thiols

    Oxidation Products: N-oxides

    Reduction Products: Amines

    Hydrolysis Products: Carboxylic acids and amines

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound serves as a building block for synthesizing various bioactive molecules. Its derivatives have shown potential as therapeutic agents in treating neurological disorders due to their interaction with neurotransmitter systems, particularly monoamine oxidases and histamine H3 receptors.
    • Case studies have demonstrated that modifications to the phenyl ring can enhance antimicrobial activity against Gram-positive bacteria and fungi, indicating its potential in developing new antibiotics .
  • Anticonvulsant Activity :
    • Research has highlighted the anticonvulsant properties of related compounds. For instance, derivatives of 2-chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide were evaluated for their efficacy in animal models of epilepsy, showing promising results in reducing seizure activity .

Biological Studies

  • Neurotransmitter Regulation :
    • The compound's ability to modulate neurotransmitter levels positions it as a candidate for studying mood disorders and cognitive functions. Its interaction with enzymes involved in neurotransmitter metabolism suggests applications in understanding depression and anxiety mechanisms.
  • Antimicrobial Properties :
    • Studies employing quantitative structure-activity relationship (QSAR) analysis have confirmed the antimicrobial potential of chloroacetamides, including this compound. It was effective against various pathogens such as Staphylococcus aureus and Candida albicans, highlighting its relevance in infectious disease research .

Materials Science Applications

The compound is also being explored for its utility in materials science:

  • Polymer Synthesis : Its chemical structure allows for the development of new polymers with specific properties, which can be utilized in coatings and other material applications.
  • Nanotechnology : Preliminary investigations suggest that derivatives of this compound may serve as precursors for nanomaterials, expanding its applicability beyond traditional chemistry.

Data Tables and Case Studies

Application AreaDescriptionKey Findings
Medicinal ChemistryBuilding block for drug synthesisEffective against neurological disorders; potential drug candidates identified
Anticonvulsant ActivityEvaluated in animal modelsSignificant reduction in seizure frequency observed
Biological StudiesModulates neurotransmitter levelsPotential implications for mood disorders
Antimicrobial PropertiesEffective against Gram-positive bacteria and fungiQSAR analysis confirmed efficacy against S. aureus and C. albicans
Materials ScienceUsed in polymer developmentPromising results for creating specialized materials

Mechanism of Action

The exact mechanism of action of 2-chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural differences among chloroacetamide derivatives arise from:

Chlorination pattern: Mono- vs. di-chloro substitution at the α-carbon.

Amide nitrogen substituents : Pyrrolidinyl, piperidinyl, pyrimidinylsulfamoyl, or other aryl/heteroaryl groups.

Phenyl ring modifications : Electron-withdrawing/donating groups or fused heterocycles.

Table 1: Structural Comparison of Selected Chloroacetamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
2-Chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide C₁₈H₁₈ClN₂O* ~301.8 Phenyl (α-C), pyrrolidinyl (N-Ar) Not available
2,2-Dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide C₁₂H₁₄Cl₂N₂O 273.15 Dichloro (α-C), pyrrolidinyl (N-Ar) 251097-18-4
2-Chloro-N-[4-(1-piperidinyl)phenyl]acetamide C₁₃H₁₇ClN₂O 264.74 Piperidinyl (N-Ar) 379255-22-8
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 187.60 Fluorophenyl (N-Ar) Not available

*Estimated based on structural similarity.

Conformational and Crystallographic Differences

  • Hydrogen bonding : In N-(substituted phenyl)acetamides, the amide group typically forms N–H···O hydrogen bonds, creating dimeric R₂²(10) motifs . For example, 2-chloro-N-phenylacetamide exhibits antiparallel alignment of N–H and C=O bonds, with a dihedral angle of 16.0° between the amide group and phenyl ring .
  • Steric effects : Bulky substituents like pyrrolidinyl or piperidinyl may restrict rotation, altering dihedral angles. In 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide , steric repulsion between dichlorophenyl and pyrazolyl groups results in dihedral angles of 44.5°–77.5° .

Table 2: Hydrogen Bonding Patterns in Chloroacetamide Derivatives

Compound Hydrogen Bond Type Crystal Packing Motif Reference
2-Chloro-N-phenylacetamide N–H···O Infinite chains along [101]
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide N–H···O, C–H···O R₂²(10) dimers
2-Chloro-N-(4-fluorophenyl)acetamide N–H···O, C–H···O Layered sheets

Corrosion Inhibition

  • 2-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide showed corrosion inhibition in 0.1 M HCl, likely due to adsorption on metal surfaces via lone pairs from Cl, O, and N . The pyrrolidinyl group in the target compound may enhance adsorption efficiency through increased electron density.

Biological Activity

2-Chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide is a synthetic compound notable for its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure, which includes a chloroacetamide moiety and a pyrrolidine ring, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound, presenting findings from recent studies and case analyses.

  • Molecular Formula : C18H19ClN2O
  • Molecular Weight : 314.81 g/mol
  • CAS Number : 251097-15-1

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various chloroacetamides, including this compound. The following table summarizes the antimicrobial efficacy against different pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Effectiveness
Staphylococcus aureus0.25 μg/mLHighly effective
Methicillin-resistant S. aureus (MRSA)0.22 μg/mLHighly effective
Escherichia coli1.0 μg/mLModerate effectiveness
Candida albicans0.5 μg/mLModerate effectiveness

The compound demonstrated significant activity against Gram-positive bacteria, particularly MRSA, while showing reduced effectiveness against Gram-negative bacteria like E. coli and moderate activity against yeast species such as C. albicans .

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly in relation to its cytotoxic effects on cancer cell lines. A study assessed its impact on A549 human lung adenocarcinoma cells, revealing:

  • Viability Reduction : The compound exhibited a significant reduction in cell viability, with IC50 values indicating effective cytotoxicity.
  • Mechanism of Action : It is hypothesized that the compound may induce apoptosis through the inhibition of specific molecular pathways or enzyme activities .

Case Studies

  • In Vitro Evaluation : A comprehensive study evaluated the compound's effectiveness against several cancer types using various assays (MTT, time-kill assays). Results indicated that derivatives of this compound could effectively inhibit biofilm formation in pathogenic bacteria and reduce viability in cancer cells significantly .
  • Structure-Activity Relationship (SAR) : Research on related compounds has shown that variations in substituents on the phenyl ring can enhance biological activity. For instance, halogenated derivatives displayed increased lipophilicity, improving membrane permeability and antimicrobial action .

Q & A

Q. Table 1: Reaction Condition Comparison

StepReagents/ConditionsYield (%)Purity (%)
SubstitutionK₂CO₃, DMF, 80°C7892
ReductionFe powder, HCl, 60°C8589
CondensationDCC, CH₂Cl₂, RT7295

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidinyl proton integration at δ 2.5–3.0 ppm) .
  • X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and confirms stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 343.12) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coats, and fume hoods to avoid inhalation/contact (H303+H313+H333 warnings) .
  • First aid : Immediate rinsing with water for skin/eye exposure; activated charcoal for ingestion .
  • Waste disposal : Neutralization with dilute NaOH before incineration .

Advanced: How to resolve contradictory data in NMR spectra for structural elucidation?

Answer:

  • Dynamic effects : Variable-temperature NMR to distinguish tautomers (e.g., keto-enol equilibria).
  • 2D experiments : HSQC and HMBC to assign ambiguous peaks (e.g., differentiating aromatic vs. pyrrolidinyl carbons) .
  • Crystallographic validation : Compare experimental NMR shifts with DFT-calculated values for the solved crystal structure .

Advanced: How to design experiments for identifying biological targets of this compound?

Answer:

  • In silico docking : Screen against kinase or GPCR libraries using AutoDock Vina .
  • SPR/BLI assays : Measure binding kinetics (e.g., Kd) for candidate targets like PDE4 or σ-receptors .
  • Knockout models : CRISPR-Cas9 gene editing in cell lines to validate target-dependent effects .

Advanced: What strategies address solubility challenges in in vitro assays?

Answer:

  • Co-solvents : Use DMSO (≤0.1%) or cyclodextrins to enhance aqueous solubility .
  • pH adjustment : Prepare buffers at pH 6–8 where the acetamide group remains uncharged .
  • Surfactants : Polysorbate-80 for lipid-rich assay conditions .

Q. Table 2: Solubility Profile

SolventSolubility (mg/mL)
Water<0.01
DMSO15.2
Ethanol8.7

Advanced: How to study metabolic pathways of this compound in hepatic models?

Answer:

  • Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH to identify Phase I metabolites (e.g., hydroxylation at the pyrrolidinyl ring) .
  • LC-MS/MS : Quantify metabolites using MRM transitions (e.g., m/z 343 → 215 for the parent ion) .
  • CYP inhibition : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic enzymes .

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